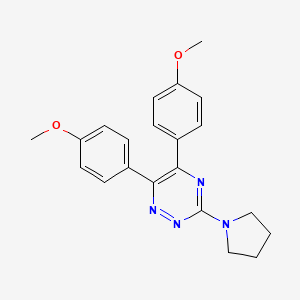
5,6-Bis(4-methoxyphenyl)-3-(pyrrolidin-1-yl)-1,2,4-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Bis(4-methoxyphenyl)-3-(pyrrolidin-1-yl)-1,2,4-triazine is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of two 4-methoxyphenyl groups and a pyrrolidinyl group attached to a triazine ring. Triazine derivatives are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis(4-methoxyphenyl)-3-(pyrrolidin-1-yl)-1,2,4-triazine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring is formed through a cyclization reaction involving appropriate precursors such as nitriles and hydrazines.
Introduction of 4-Methoxyphenyl Groups: The 4-methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions using 4-methoxybenzene derivatives.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group is attached via nucleophilic substitution reactions using pyrrolidine and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to ensure high yield and purity. The specific methods may vary depending on the scale of production and the desired application.
Chemical Reactions Analysis
Types of Reactions
5,6-Bis(4-methoxyphenyl)-3-(pyrrolidin-1-yl)-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted triazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions may produce various substituted triazine derivatives.
Scientific Research Applications
5,6-Bis(4-methoxyphenyl)-3-(pyrrolidin-1-yl)-1,2,4-triazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide, given its ability to interact with biological targets in plants and pests.
Mechanism of Action
The mechanism of action of 5,6-Bis(4-methoxyphenyl)-3-(pyrrolidin-1-yl)-1,2,4-triazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Functions: Interfering with cellular functions such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Similar Compounds
5,6-Bis(4-methoxyphenyl)-1,2,4-triazine: Lacks the pyrrolidinyl group, which may affect its chemical and biological properties.
3-(Pyrrolidin-1-yl)-1,2,4-triazine: Lacks the 4-methoxyphenyl groups, resulting in different reactivity and applications.
5,6-Diphenyl-3-(pyrrolidin-1-yl)-1,2,4-triazine: Similar structure but without the methoxy groups, leading to variations in chemical behavior.
Uniqueness
5,6-Bis(4-methoxyphenyl)-3-(pyrrolidin-1-yl)-1,2,4-triazine is unique due to the presence of both 4-methoxyphenyl and pyrrolidinyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
59663-60-4 |
|---|---|
Molecular Formula |
C21H22N4O2 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
5,6-bis(4-methoxyphenyl)-3-pyrrolidin-1-yl-1,2,4-triazine |
InChI |
InChI=1S/C21H22N4O2/c1-26-17-9-5-15(6-10-17)19-20(16-7-11-18(27-2)12-8-16)23-24-21(22-19)25-13-3-4-14-25/h5-12H,3-4,13-14H2,1-2H3 |
InChI Key |
BMQXWVUEHKALOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=NC(=N2)N3CCCC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















